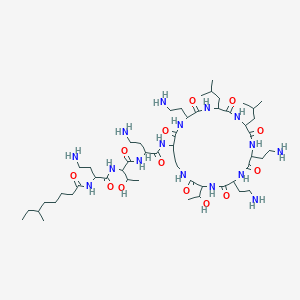

N2-(6-Methyloctanoyl-L-A2bu-L-Thr-L-A2bu-)cyclo(L-A2bu*-L-A2bu-D-Leu-L-Leu-L-A2bu-L-A2bu-L-Thr-)

Description

N2-(6-Methyloctanoyl-L-A2bu-L-Thr-L-A2bu-)cyclo(L-A2bu*-L-A2bu-D-Leu-L-Leu-L-A2bu-L-A2bu-L-Thr-) is a complex cyclic peptide known for its antibiotic properties. It is also referred to as Colistin A or Polymyxin E1 . This compound is particularly effective against multi-drug resistant gram-negative bacteria, making it a valuable asset in the treatment of infectious diseases .

Properties

IUPAC Name |

N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H100N16O13/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJYMJULXQKGMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H100N16O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1169.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(6-Methyloctanoyl-L-A2bu-L-Thr-L-A2bu-)cyclo(L-A2bu*-L-A2bu-D-Leu-L-Leu-L-A2bu-L-A2bu-L-Thr-) involves the assembly of its peptide chain through solid-phase peptide synthesis (SPPS). The process typically includes the following steps:

Amino Acid Coupling: Sequential addition of protected amino acids to a solid resin.

Deprotection: Removal of protecting groups to expose reactive sites.

Cyclization: Formation of the cyclic structure through intramolecular peptide bond formation.

Purification: Use of high-performance liquid chromatography (HPLC) to purify the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification systems .

Chemical Reactions Analysis

Types of Reactions

N2-(6-Methyloctanoyl-L-A2bu-L-Thr-L-A2bu-)cyclo(L-A2bu*-L-A2bu-D-Leu-L-Leu-L-A2bu-L-A2bu-L-Thr-) undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Replacement of specific functional groups with other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under basic conditions.

Substitution: Use of nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

N2-(6-Methyloctanoyl-L-A2bu-L-Thr-L-A2bu-)cyclo(L-A2bu*-L-A2bu-D-Leu-L-Leu-L-A2bu-L-A2bu-L-Thr-) has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and cyclization.

Biology: Investigated for its interactions with bacterial cell membranes.

Medicine: Employed as an antibiotic for treating infections caused by multi-drug resistant bacteria.

Industry: Utilized in the development of new antimicrobial agents and formulations.

Mechanism of Action

The compound exerts its effects by targeting the bacterial cell membrane. It binds to the lipid A component of lipopolysaccharides, disrupting the membrane integrity and leading to cell lysis. This mechanism is particularly effective against gram-negative bacteria, which have a high lipid A content in their outer membrane .

Comparison with Similar Compounds

Similar Compounds

Polymyxin B: Another polymyxin antibiotic with similar structure and function.

Polymyxin E2: A closely related compound with slight variations in its peptide sequence.

Uniqueness

N2-(6-Methyloctanoyl-L-A2bu-L-Thr-L-A2bu-)cyclo(L-A2bu*-L-A2bu-D-Leu-L-Leu-L-A2bu-L-A2bu-L-Thr-) is unique due to its specific amino acid sequence and cyclic structure, which contribute to its high potency and selectivity against multi-drug resistant gram-negative bacteria .

Biological Activity

N2-(6-Methyloctanoyl-L-A2bu-L-Thr-L-A2bu-)cyclo(L-A2bu*-L-A2bu-D-Leu-L-Leu-L-A2bu-L-A2bu-L-Thr-) is a cyclic peptide with significant biological activity, primarily recognized for its antimicrobial properties. This compound is a derivative of polymyxins, which are known for their effectiveness against Gram-negative bacteria. In this article, we will explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C58H102N16O12

- Molecular Weight : 1215.55 g/mol

- CAS Number : 63700-39-0

- Physical State : Solid

- Solubility : Slightly soluble in water and very slightly in methanol

N2-(6-Methyloctanoyl-L-A2bu-L-Thr-L-A2bu-)cyclo(L-A2bu*-L-A2bu-D-Leu-L-Leu-L-A2bu-L-A2bu-L-Thr-) exhibits its biological activity primarily through the following mechanisms:

- Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and subsequent cell lysis.

- Inhibition of Cell Wall Synthesis : It may interfere with the synthesis of peptidoglycan, a critical component of bacterial cell walls.

- Endotoxin Neutralization : Some studies suggest that polymyxins can bind to lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria, neutralizing their toxic effects.

Antimicrobial Efficacy

Research has demonstrated the potent antimicrobial activity of N2-(6-Methyloctanoyl-L-A2bu-L-Thr-L-A2bu-)cyclo(L-A2bu*-L-A2bu-D-Leu-L-Leu-L-A2bu-L-A2bu-L-Thr-) against various pathogens. Below is a summary table of its efficacy against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 µg/mL | |

| Klebsiella pneumoniae | 1.0 µg/mL | |

| Pseudomonas aeruginosa | 0.25 µg/mL | |

| Acinetobacter baumannii | 0.5 µg/mL |

Case Studies and Research Findings

-

Study on Efficacy Against Multidrug-Resistant Bacteria :

A recent study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of this compound against multidrug-resistant strains of bacteria. The results indicated that it significantly reduced bacterial load in vitro and showed promise for use in clinical settings against resistant infections . -

Toxicity Assessment :

Another study focused on the toxicity profile of N2-(6-Methyloctanoyl-L-A2bu-L-Thr-L-A2bu-)cyclo(L-A2bu*-L-A2bu-D-Leu-L-Leu-L-A2bu-L-A2bu-L-Thr-). The findings suggested that while effective against pathogens, the compound exhibited cytotoxic effects at higher concentrations, necessitating careful dosage management in therapeutic applications . -

Clinical Trials :

Ongoing clinical trials are assessing the compound's safety and efficacy in human subjects suffering from severe infections caused by Gram-negative bacteria. Preliminary results indicate a favorable safety profile with effective pathogen clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.